molecular formula C12H13N3O4 B6198851 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate CAS No. 2012552-32-6

2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate

Cat. No.: B6198851
CAS No.: 2012552-32-6
M. Wt: 263.25 g/mol
InChI Key: MRJPJWSDBMGZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . This compound is known for its unique structure, which includes a diazirine ring and an alkyne group, making it useful in various scientific applications, particularly in the field of photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate typically involves multiple steps. One common method starts with the preparation of 3-(but-3-yn-1-yl)-3H-diazirine, which is then reacted with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The diazirine ring can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the click reaction with azides typically yields 1,2,3-triazoles .

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate involves the formation of covalent bonds with target molecules upon activation by UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, or O-H bonds of nearby molecules . This property makes it an effective tool for mapping interactions within complex biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-dioxopyrrolidin-1-yl 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoate apart is its combination of a diazirine ring and an alkyne group, which provides versatility in chemical reactions and applications. The ability to form covalent bonds upon UV activation makes it particularly valuable in photoaffinity labeling and other biochemical studies .

Properties

CAS No.

2012552-32-6

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(3-but-3-ynyldiazirin-3-yl)propanoate

InChI

InChI=1S/C12H13N3O4/c1-2-3-7-12(13-14-12)8-6-11(18)19-15-9(16)4-5-10(15)17/h1H,3-8H2

InChI Key

MRJPJWSDBMGZAO-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)ON2C(=O)CCC2=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.